molecular formula C14H24N6O4 B1671964 L-Histidine, N-(N(2)-glycyl-L-lysyl)- CAS No. 70253-66-6

L-Histidine, N-(N(2)-glycyl-L-lysyl)-

Cat. No. B1671964
CAS RN: 70253-66-6
M. Wt: 340.38 g/mol
InChI Key: IUKIDFVOUHZRAK-QWRGUYRKSA-N
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Description

L-Histidine is an essential amino acid with unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia . It is also a component of total parenteral nutrition .


Synthesis Analysis

L-Histidine Hydrofluoride (LHHF), a derivative of L-Histidine, was synthesized by slow evaporation method at room temperature . The non-centrosymmetric single crystal of LHHF was characterized by FTIR and UV – Visible spectra .


Molecular Structure Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . It has an insulating band gap of approximately 4.38 eV . The chemical formula of L-Histidine is C6H9N3O2 .


Chemical Reactions Analysis

Histidine is known to play a significant role in various biological mechanisms, including the formation of hemoglobin . It is also used to treat conditions such as allergic diseases and anemia . It is the only amino acid whose side chain can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality .


Physical And Chemical Properties Analysis

The L-histidine crystal has an insulating band gap of approximately 4.38 eV . Electron and hole effective masses range between 3.92 m0 –15.33 m0 and 4.16 m0 –7.53 m0, respectively . It is also an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV .

Scientific Research Applications

Histidine in Health and Disease

L-histidine is known for its roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen species. Its supplementation has been effective in organ preservation, myocardial protection in cardiac surgery, and is under investigation for potential benefits in neurological disorders, atopic dermatitis, metabolic syndrome, and more. However, its supplementation is advised against in patients with liver disease due to potential adverse effects on liver function and amino acid balance (Holeček, 2020).

Gas-phase Basicities of Histidine and Lysine

Research on the gas-phase basicities of histidine and lysine, as well as their peptides, has implications for understanding their chemical properties in biological systems. This knowledge is crucial for designing drugs and studying proteins' structure and function (Carr & Cassady, 1996).

Engineering Escherichia coli for L-histidine Production

Metabolic engineering of E. coli for L-histidine production demonstrates the potential for efficient microbial production of this amino acid, which has numerous therapeutic and ergogenic properties. This approach could be applied to produce other bioproducts, showcasing the versatility of microbial cell factories (Wu et al., 2020).

Mimicking the Copper(II) Transport Site of Human Serum Albumin

A peptide molecule, diglycyl-l-histidine, designed to mimic the specific Cu(II) transport site of human albumin, indicates the potential for designing small molecules to mimic functions of biologically important macromolecules. This research could impact the development of therapeutic agents and our understanding of metal ion transport in the body (Lau, Kruck, & Sarkar, 1974).

Oxidative Modification Targets

Histidine and lysine are significant targets of oxidative modifications, with implications for understanding disease mechanisms and developing antioxidants. This research contributes to our knowledge of protein chemistry and the role of oxidative stress in diseases (Uchida, 2003).

Future Directions

Further studies are needed to elucidate the effects of L-Histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . It is also being investigated to prevent fatigue during strenuous exercise and for therapy in ageing-related disorders, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(19-12(21)6-16)13(22)20-11(14(23)24)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKIDFVOUHZRAK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220496
Record name L-Histidine, N-(N(2)-glycyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine, N-(N(2)-glycyl-L-lysyl)-

CAS RN

70253-66-6
Record name GLY-LYS-HIS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidine, N-(N(2)-glycyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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